molecular formula C18H17ClFN3O2 B4840379 N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4840379
M. Wt: 361.8 g/mol
InChI Key: WNNYOQCPIAXMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, also known as CFTR inhibitor, is a small molecule compound that has been used in scientific research for the treatment of cystic fibrosis. CFTR inhibitor works by blocking the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells.

Mechanism of Action

N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor works by binding to the N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide protein and blocking its function. The N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide protein is a chloride channel that regulates the flow of salt and water in and out of cells. In cystic fibrosis, mutations in the N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide gene result in a dysfunctional N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide protein that leads to the accumulation of thick mucus in the lungs, pancreas, and other organs. N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor blocks the function of the N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide protein, which reduces the production of mucus and improves salt and water transport.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor has been shown to reduce mucus production and improve salt and water transport in cell lines and animal models of cystic fibrosis. N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor has also been shown to reduce inflammation and improve lung function in clinical trials.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor in lab experiments is that it provides a tool to study the function of the N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide protein in cystic fibrosis. N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor can be used to block the function of the N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide protein in cell lines and animal models, which allows researchers to study the effects of N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide dysfunction on salt and water transport, mucociliary clearance, and inflammation. One limitation of using N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor in lab experiments is that it may have off-target effects on other proteins and pathways, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor in scientific research. One direction is to study the effects of N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor in combination with other drugs that target different aspects of cystic fibrosis, such as inflammation and infection. Another direction is to study the effects of N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor in different animal models of cystic fibrosis, such as pigs and ferrets. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor as a potential treatment for cystic fibrosis.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor has been used in scientific research as a tool to study the function of the N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide protein in cystic fibrosis. N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor has been used to block the function of the N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide protein in cell lines and animal models to study the effects of N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide dysfunction on salt and water transport, mucociliary clearance, and inflammation. N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor has also been used in clinical trials as a potential treatment for cystic fibrosis.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c19-13-5-6-16(21-11-13)22-17(24)12-7-9-23(10-8-12)18(25)14-3-1-2-4-15(14)20/h1-6,11-12H,7-10H2,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNYOQCPIAXMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=C(C=C2)Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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